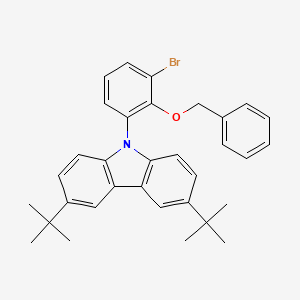

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-benzyloxyphenol, followed by a series of protection and coupling reactions. The key steps include:

Bromination: 2-benzyloxyphenol is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Protection: The hydroxyl group is protected using benzyl chloride to form the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a palladium catalyst) are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products

Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the bromophenyl group yields phenyl derivatives.

Substitution: Substitution reactions yield various substituted carbazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Preliminary studies indicate that 9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole interacts with cellular pathways that regulate apoptosis and cell cycle progression. This suggests potential therapeutic applications in cancer treatment. For instance, molecular docking studies can elucidate its binding affinity to specific targets involved in tumorigenesis.

Case Study : Interaction studies using this compound have shown promising results in inhibiting cancer cell proliferation. Further investigations utilizing binding assays are recommended to clarify its mechanism of action.

Material Science

The compound's electronic properties make it a candidate for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural attributes allow for efficient charge transport and emission properties.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,6-Di-tert-butylcarbazole | Similar carbazole core | Primarily studied for OLED applications |

| 9-Bromo-3,6-di-tert-butylcarbazole | Contains bromine but no benzyloxy | Focused on electronic properties |

| 2-Benzyloxyphenol | Similar benzyloxy group | More common in medicinal chemistry; lacks carbazole structure |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways can be optimized for yield and purity, facilitating its application in various research domains.

Synthesis Overview :

- The synthesis may involve coupling reactions where the bromophenyl and benzyloxy groups are introduced onto the carbazole backbone.

- Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining the efficiency of the synthesis.

Mécanisme D'action

The mechanism of action of 9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole depends on its application:

In Organic Electronics: It acts as an electron-transporting material, facilitating the movement of electrons through the device, thereby improving its efficiency.

In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Phenylcarbazole: Lacks the benzyloxy and bromophenyl groups, resulting in different electronic properties.

3,6-Di-tert-butylcarbazole: Lacks the benzyloxy and bromophenyl groups, making it less versatile in chemical reactions.

2-Benzyloxyphenylcarbazole: Similar structure but without the bromine atom, affecting its reactivity in substitution reactions.

Uniqueness

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole is unique due to the presence of both the benzyloxy and bromophenyl groups, which enhance its reactivity and potential applications in various fields. The tert-butyl groups provide steric hindrance, improving its stability and making it suitable for use in high-performance materials and pharmaceuticals.

Activité Biologique

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole, identified by CAS number 2748280-46-6, is a synthetic compound belonging to the carbazole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on cellular signaling pathways.

- Molecular Formula : C33H34BrNO

- Molecular Weight : 540.53 g/mol

- Structural Characteristics : The compound features a carbazole core with tert-butyl substituents and a benzyloxy group, which may influence its solubility and biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound can cause G1 phase arrest in cancer cell lines, inhibiting their proliferation.

- Apoptosis Induction : Mechanistic studies reveal that it promotes the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

Antioxidant Properties

The presence of tert-butyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity. This property is beneficial for protecting cells from oxidative stress-related damage.

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various carbazole derivatives, including our compound of interest. The findings indicated that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| HeLa | 8 | Cell cycle arrest at G1 phase |

| A549 | 12 | ROS generation leading to apoptosis |

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound. Preliminary results suggest:

- Tumor Reduction : Significant reduction in tumor size was observed in xenograft models treated with the compound.

- Toxicity Profile : No acute toxicity was noted at therapeutic doses, although further studies are required for long-term effects.

Propriétés

IUPAC Name |

9-(3-bromo-2-phenylmethoxyphenyl)-3,6-ditert-butylcarbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34BrNO/c1-32(2,3)23-15-17-28-25(19-23)26-20-24(33(4,5)6)16-18-29(26)35(28)30-14-10-13-27(34)31(30)36-21-22-11-8-7-9-12-22/h7-20H,21H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIVONYDTLLVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=CC=C4)Br)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34BrNO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.